![molecular formula C21H23NO5 B14492716 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate CAS No. 63144-70-7](/img/structure/B14492716.png)
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate can be achieved through a multi-step process involving the following key steps:
Acetylation of 3-(acetyloxy)benzylamine: This step involves the reaction of 3-(acetyloxy)benzylamine with acetic anhydride to form N-acetyl-3-(acetyloxy)benzylamine.
Formation of the Intermediate: The N-acetyl-3-(acetyloxy)benzylamine is then reacted with 4-(2-bromoethyl)phenyl acetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: A simpler ester with similar functional groups but lacking the complexity of the target compound.
N-acetyl-3-(acetyloxy)benzylamine: An intermediate in the synthesis of the target compound with similar functional groups.
4-(2-bromoethyl)phenyl acetate: Another intermediate used in the synthesis of the target compound.
Uniqueness
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides opportunities for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
63144-70-7 |
|---|---|
Molecular Formula |
C21H23NO5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[4-[2-[acetyl-[(3-acetyloxyphenyl)methyl]amino]ethyl]phenyl] acetate |
InChI |
InChI=1S/C21H23NO5/c1-15(23)22(14-19-5-4-6-21(13-19)27-17(3)25)12-11-18-7-9-20(10-8-18)26-16(2)24/h4-10,13H,11-12,14H2,1-3H3 |
InChI Key |
ZEFNUQYBXKFPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC1=CC=C(C=C1)OC(=O)C)CC2=CC(=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



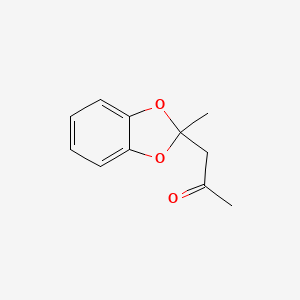


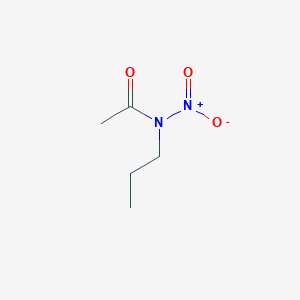
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
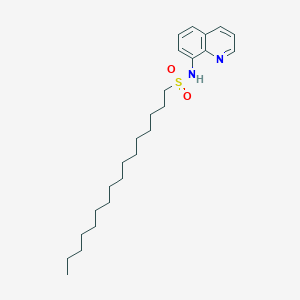
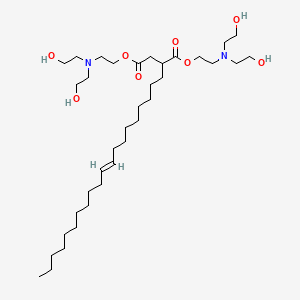
![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)
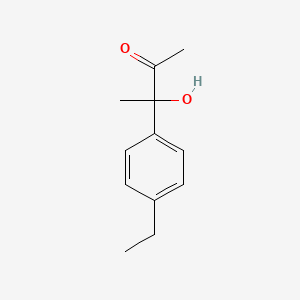
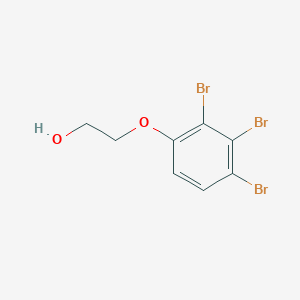
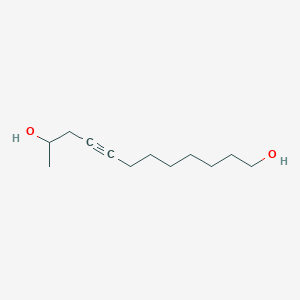
![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
